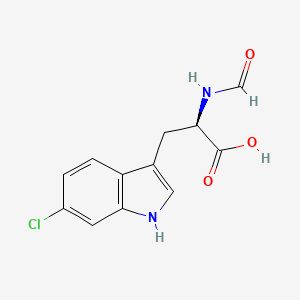
6-Chloro-N-formyl-D-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro-substituted indole ring, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and ®-2-bromo-3-formamidopropanoic acid.
Formation of Indole Derivative: The 6-chloroindole undergoes a nucleophilic substitution reaction with ®-2-bromo-3-formamidopropanoic acid in the presence of a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The formamide group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
6-Chloroindole: A simpler indole derivative used as a starting material for various syntheses.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups and applications.
Uniqueness: ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid is unique due to its specific combination of a chloro-substituted indole ring and a formamidopropanoic acid moiety, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ®-3-(6-Chloro-1H-indol-3-yl)-2-formamidopropanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
57233-89-3 |
|---|---|
Fórmula molecular |
C12H11ClN2O3 |
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-formamidopropanoic acid |
InChI |
InChI=1S/C12H11ClN2O3/c13-8-1-2-9-7(5-14-10(9)4-8)3-11(12(17)18)15-6-16/h1-2,4-6,11,14H,3H2,(H,15,16)(H,17,18)/t11-/m1/s1 |
Clave InChI |
ZDDKUBATFXJQQV-LLVKDONJSA-N |
SMILES isomérico |
C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)NC=O |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
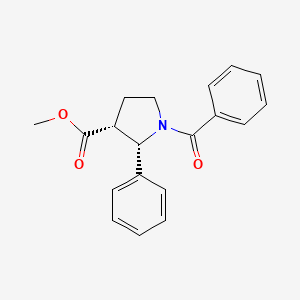

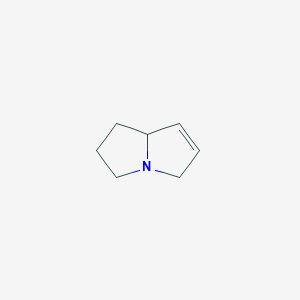
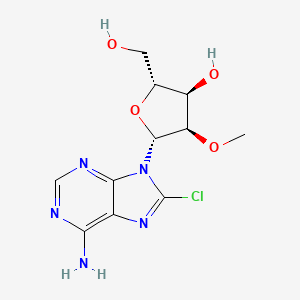

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
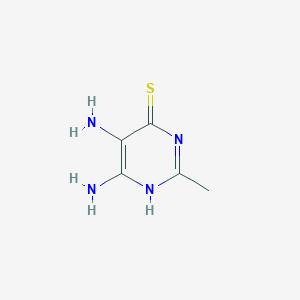
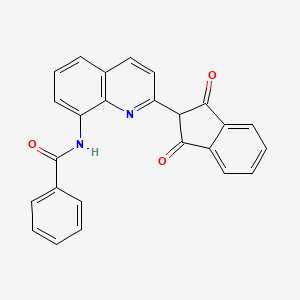
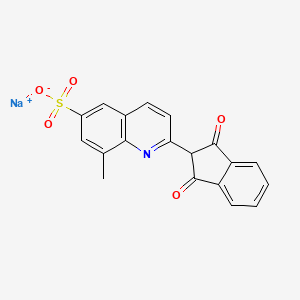
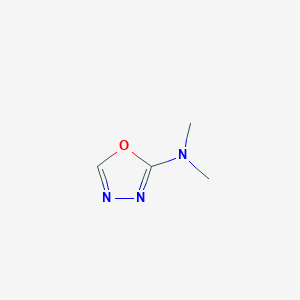
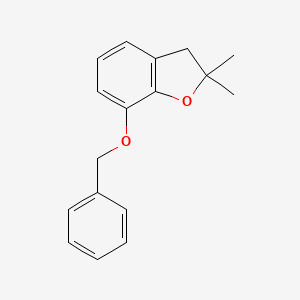
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
